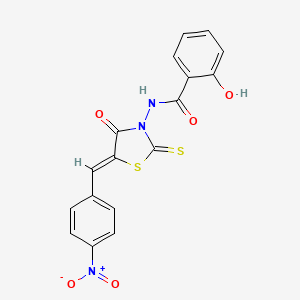

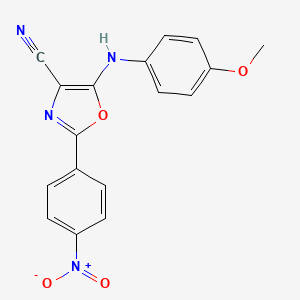

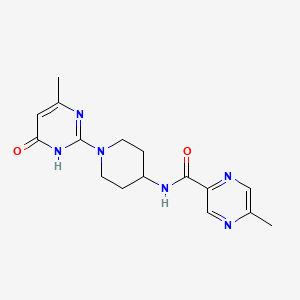

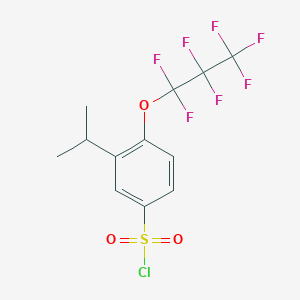

(Z)-2-hydroxy-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

カタログ番号 B2684350

CAS番号:

300818-91-1

分子量: 401.41

InChIキー: RQYLPXGSNVAUSZ-ZROIWOOFSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzimidazole derivative . Benzimidazole derivatives are significant lead drug candidates based on their various structure–activity relationships (SAR), and their use in pharmaceutics is constantly developing .

Synthesis Analysis

Benzimidazole is synthesized by a condensation reaction between benzene and imidazole . A series of benzimidazole derivatives was developed and its chemical scaffolds were authenticated by NMR, IR, elemental analyses and physicochemical properties .Molecular Structure Analysis

The structure of benzimidazole consists of two nitrogen atoms embedded in a five-membered imide ring which is fused with a benzene ring . The vibrational and electronic properties of similar compounds have been studied using techniques like FTIR, FT Raman, and UV-Visible spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives have been evaluated for their antimicrobial activity using the tube dilution method and were found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like Density functional theory (DFT) using the basis set 6-31g (d,p). The harmonic vibrational frequencies were calculated and scaled values have been compared with experimental FT-IR and FT-Raman spectra .科学的研究の応用

Antimicrobial and Anticancer Evaluation

- A study synthesized a series of 4-thiazolidinone derivatives, including compounds structurally similar to (Z)-2-hydroxy-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, and evaluated them for antimicrobial and anticancer potentials. One derivative showed significant antimicrobial activity, while another exhibited notable anticancer effects. QSAR studies highlighted the importance of topological and electronic parameters in describing antimicrobial activity (Deep et al., 2016).

Synthesis and Antimicrobial Activity

- Another research effort focused on synthesizing derivatives from 2-thioxothiazolidin-4-one and assessing their antimicrobial activity against gram-positive and gram-negative bacteria. The findings revealed good to moderate activity, with some compounds showing notable efficacy compared to standard drugs (Pansare Dattatraya & Shinde Devanand, 2015).

Docking Studies and Anti-microbial Evaluation

- A study synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their anti-microbial activity and docking studies, revealing insights into potential modes of action (Spoorthy et al., 2021).

Structure-Function Relationship in Tumor Cells

- Research on thiazolides, a novel class of anti-infectious agents, explored their structure-function relationship in inducing apoptosis in colorectal tumor cells. This study provides insights into the molecular targets of thiazolides in cancer cells and their potential therapeutic applications (Brockmann et al., 2014).

Synthesis, Characterization, and Anticancer Evaluation

- A series of novel pyrimidine-thiazolidinone derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the potential of these compounds as effective anticancer agents (Verma & Verma, 2022).

Antifungal Agents

- The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives showcased potential as antifungal agents, highlighting the versatility of thiazolidinone compounds in addressing fungal infections (Narayana et al., 2004).

作用機序

将来の方向性

特性

IUPAC Name |

2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O5S2/c21-13-4-2-1-3-12(13)15(22)18-19-16(23)14(27-17(19)26)9-10-5-7-11(8-6-10)20(24)25/h1-9,21H,(H,18,22)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYLPXGSNVAUSZ-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[4-amino-3-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2684287.png)

![methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2684290.png)